6-Bromo-2-methylquinolin-4-ol

Lipophilicity Drug Design ADME

6-Bromo-2-methylquinolin-4-ol (CAS 103030-28-0) is a halogenated quinoline derivative with a molecular weight of 238.08 g/mol, a melting point above 280°C, and a calculated LogP of approximately 3.65. It is primarily utilized as a synthetic intermediate and a chemical probe in medicinal chemistry, featuring a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 103030-28-0
Cat. No. B027710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinolin-4-ol
CAS103030-28-0
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKeyWPSHYKVAGQUPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinolin-4-ol: Key Intermediate and Chemical Probe (CAS 103030-28-0)


6-Bromo-2-methylquinolin-4-ol (CAS 103030-28-0) is a halogenated quinoline derivative with a molecular weight of 238.08 g/mol, a melting point above 280°C, and a calculated LogP of approximately 3.65 . It is primarily utilized as a synthetic intermediate and a chemical probe in medicinal chemistry, featuring a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core.

Why 6-Bromo-2-methylquinolin-4-ol Cannot Be Simply Substituted with Other 6-Halo Analogs


The specific physicochemical and electronic properties conferred by the bromine atom at the 6-position are distinct from those of other halogen or non-halogen analogs. These differences directly influence reactivity in key synthetic transformations like Chan–Lam coupling and Suzuki-Miyaura cross-coupling, as well as biological interactions. For example, the bromine atom serves as a superior handle for further functionalization compared to chlorine or fluorine, and its steric and electronic profile leads to a different LogP, CYP inhibition profile, and melting point compared to its 6-chloro and 6-fluoro counterparts, making generic substitution chemically and biologically untenable [1].

Quantitative Differentiation of 6-Bromo-2-methylquinolin-4-ol Against Its Closest Analogs


Lipophilicity Control: A 0.43 LogP Difference from the 6-Chloro Analog

The lipophilicity of 6-bromo-2-methylquinolin-4-ol (calculated LogP of 3.65) provides a distinct physicochemical profile compared to its 6-chloro analog (LogP of 4.08). The lower lipophilicity can impact membrane permeability, plasma protein binding, and metabolic clearance. This difference is a key parameter for medicinal chemists optimizing a lead series .

Lipophilicity Drug Design ADME

Melting Point as a Purity and Formulation Indicator: A Key Distinction from the 6-Fluoro Analog

6-Bromo-2-methylquinolin-4-ol exhibits a high melting point of >280°C, a property that distinguishes it from the 6-fluoro analog, which melts at 273-277°C. This nearly 10-degree difference can be critical for assessing crystalline purity, designing purification protocols, and predicting solid-state stability during formulation .

Solid-state chemistry Formulation Purity analysis

Versatile Chemical Handle: Distinction Through Reactivity in Cross-Coupling

The 6-bromo substituent is a superior leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings compared to the 6-chloro substituent, and it enables these reactions where the 6-fluoro and non-halogenated analogs cannot participate. This reactivity is the basis for its use as a key intermediate to generate diverse compound libraries with various substitution patterns. In contrast, the 6-chloro derivative is typically less reactive, while the 6-fluoro derivative is inert in these transformations [1].

Synthetic methodology Cross-coupling Medicinal chemistry

Distinct CYP1A2 Inhibition Profile: A Key Consideration for ADME Studies

6-Bromo-2-methylquinolin-4-ol inhibits CYP1A2 with an IC50 of 20,000 nM. While this is a moderate level of inhibition, it is a defined quantitative data point. At the time of this analysis, comparable quantitative CYP inhibition data for the 6-chloro and 6-fluoro analogs in the same assay were not found. This value provides a specific threshold for medicinal chemists to assess the risk of drug-drug interactions in a lead series incorporating this scaffold, a defined risk that cannot be assumed for the other analogs [1].

Drug metabolism CYP inhibition ADME-Tox

Proven Intermediate Status in Patent-Protected Therapeutics

6-Bromo-2-methylquinolin-4-ol has been explicitly disclosed as a crucial synthetic intermediate in the patent-protected synthesis of TNF-α modulators (WO2023240253A2). This is distinct from generic 2-methylquinolin-4-ol or other 6-halo analogs which are not cited in this pathway. This patent citation provides specific evidence of its unique utility in constructing a therapeutically relevant new chemical entity, a clear differentiator for organizations developing similar anti-inflammatory agents [1].

Pharmaceutical synthesis Patent landscape TNF-α inhibition

High-Value Applications for 6-Bromo-2-methylquinolin-4-ol Based on Proven Differentiation


Late-Stage Diversification of Quinoline-Based Compound Libraries

Its role as a superior electrophilic partner in cross-coupling reactions makes it the preferred 6-halo-quinoline building block for generating diverse libraries. Medicinal chemists can use this compound to systematically explore the chemical space at the 6-position, a task not feasible with the 6-chloro or 6-fluoro analogs. This is validated by its use in synthesizing collections of functionalized phenoxyquinolines [1].

Critical Intermediate in the Synthesis of Patented Anti-Inflammatory Agents

6-Bromo-2-methylquinolin-4-ol is a required intermediate in the published synthetic route for a new class of TNF-α modulators. For any research group or CDMO working on this target, procuring this specific compound is mandatory, as substitution would break the disclosed synthetic pathway. This is a clear example of a specific, procurement-compelling application [2].

Development of ADME-Optimized Lead Compounds

When optimizing a quinoline-based lead series, the combined knowledge of its LogP (3.65) and its specific CYP1A2 inhibition profile (IC50 of 20,000 nM) provides a concrete data set for predicting pharmacokinetic behavior. This allows a research team to use it as a core scaffold with a defined ADME risk profile, which is a significant advantage over selecting a 6-halo analog with unknown properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.